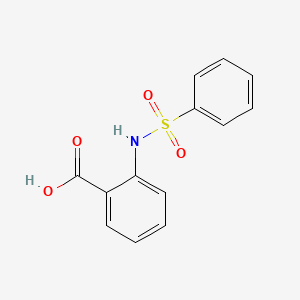

2-benzenesulfonamidobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(benzenesulfonamido)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c15-13(16)11-8-4-5-9-12(11)14-19(17,18)10-6-2-1-3-7-10/h1-9,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAHUXDVSURYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188388 | |

| Record name | Benzoic acid, 2-((phenylsulfonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34837-67-7 | |

| Record name | 2-[(Phenylsulfonyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34837-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-((phenylsulfonyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034837677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-((phenylsulfonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzenesulfonamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Benzenesulfonamidobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold in Modern Chemistry

2-Benzenesulfonamidobenzoic acid, also known as N-phenylsulfonylanthranilic acid, is a bifunctional organic compound featuring a benzoic acid moiety ortho-substituted with a benzenesulfonamide group. Its molecular formula is C₁₃H₁₁NO₄S, and it possesses a molecular weight of approximately 277.30 g/mol [1][2][3]. This structure is of significant interest to researchers, particularly in medicinal chemistry and materials science. The presence of three key features—a carboxylic acid, a sulfonamide linker, and two aromatic rings—provides a rich platform for synthetic modification and diverse chemical interactions.

The inherent properties of this molecule, such as its capacity for hydrogen bonding and its utility as a synthetic intermediate, make it a valuable building block for creating more complex molecular architectures. Derivatives of this scaffold have been investigated for a range of biological activities, including the development of non-opioid pain therapeutics by modulating MrgX1 receptors and the inhibition of enzymes like methionine aminopeptidase-2 (MetAP2) for cancer therapy[1][4]. This guide offers an in-depth exploration of its core chemical properties, from its synthesis and structural characteristics to its reactivity and spectroscopic signature, providing a comprehensive resource for scientists and drug development professionals.

Synthesis: A Foundational Protocol

The most common and straightforward synthesis of 2-benzenesulfonamidobenzoic acid involves the nucleophilic substitution reaction between anthranilic acid (2-aminobenzoic acid) and benzenesulfonyl chloride[1]. This reaction is a classic example of sulfonamide bond formation.

Causality in Experimental Design

The success of this synthesis hinges on careful pH control. The reaction is initiated under basic conditions (pH 8–9). This is critical because the sodium carbonate (Na₂CO₃) deprotonates the carboxylic acid of the anthranilic acid starting material and, more importantly, ensures the amino group (-NH₂) remains a free, potent nucleophile. This enhanced nucleophilicity is necessary for an efficient attack on the electrophilic sulfur atom of the benzenesulfonyl chloride. After the reaction is complete, the pH is adjusted to be strongly acidic (pH 1–2) with hydrochloric acid (HCl). This step serves to protonate the carboxylate anion, converting it back to the neutral carboxylic acid. This significantly reduces the molecule's solubility in the aqueous medium, causing the final product to precipitate out of the solution, allowing for its isolation by simple filtration[1][5].

Detailed Experimental Protocol

-

Dissolution & Basification: Dissolve anthranilic acid (1.0 g, 7.3 mmol) in distilled water (10 mL) within a round-bottom flask.

-

pH Adjustment (Initial): While stirring, carefully add a 1M solution of sodium carbonate (Na₂CO₃) dropwise until the pH of the solution is stable between 8 and 9. This ensures the anthranilic acid is present as a soluble salt and its amino group is ready to react.

-

Addition of Electrophile: Add benzenesulfonyl chloride (1.29 g, 7.3 mmol) to the basic solution.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the consumption of the benzenesulfonyl chloride, which is sparingly soluble. Continue stirring until a homogenous solution is formed.

-

Precipitation: Once the reaction is complete, switch the pH to be acidic. Slowly add 1N hydrochloric acid (HCl) until the pH is between 1 and 2. A precipitate of 2-benzenesulfonamidobenzoic acid will form.

-

Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold distilled water to remove any remaining salts. The crude product can then be purified by recrystallization from a suitable solvent, such as methanol, to yield the final product[1].

Visualization of the Synthetic Workflow

Caption: A workflow diagram illustrating the synthesis of 2-benzenesulfonamidobenzoic acid.

Molecular and Crystal Structure

The solid-state structure of 2-benzenesulfonamidobenzoic acid has been elucidated by X-ray crystallography, revealing key insights into its molecular geometry and intermolecular interactions[1][6].

The molecule is not perfectly planar. The two phenyl rings are significantly twisted relative to each other, with a reported interplanar angle of 89.01(12)°[1]. The carboxylic acid group is also slightly out of plane with its attached benzene ring, with a dihedral angle of 13.7(1)°[1][6]. These torsions are a result of minimizing steric hindrance between the bulky sulfonyl group and the adjacent carboxylic acid.

A defining feature of its crystal packing is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two separate molecules interact through strong O—H⋯O hydrogen bonds, creating a stable cyclic dimer structure with an R²₂(8) graph-set motif[1][6]. The crystal packing is further stabilized by a network of intramolecular N—H⋯O interactions and intermolecular C—H⋯O and C—H⋯π interactions[1].

Table 1: Crystallographic Data Summary

| Parameter | Value[1] |

| Formula | C₁₃H₁₁NO₄S |

| Molecular Weight | 277.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 27.271 (3) Å |

| b | 8.7223 (9) Å |

| c | 11.0077 (10) Å |

| β | 106.149 (3)° |

| Volume (V) | 2515.0 (4) ų |

| Z | 8 |

| S—N Bond Length | 1.6213 (18) Å |

| S=O Bond Length (mean) | 1.4248 (16) Å |

| S—C(phenyl) Bond Length | 1.763 (2) Å |

Visualization of Dimer Formation

Caption: Schematic of the cyclic dimer formed by O-H···O hydrogen bonds.

Spectroscopic Profile for Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 2-benzenesulfonamidobenzoic acid. While specific high-resolution spectra depend on the exact conditions, the expected features can be reliably predicted based on the molecule's functional groups.

Protocol: General Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is used as an internal standard.

-

Infrared (IR) Spectroscopy: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS): Introduce the sample into the mass spectrometer, often using an electrospray ionization (ESI) source. Analyze in both positive and negative ion modes to observe the molecular ion and key fragments.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Assignment |

| ¹H NMR | Broad Singlet | ~10-13 ppm | Carboxylic Acid Proton (-COOH) |

| Singlet | ~9-10 ppm | Sulfonamide Proton (-SO₂NH-) | |

| Multiplets | ~7.2-8.2 ppm | 9 Aromatic Protons (Ar-H) | |

| ¹³C NMR | Carbonyl | ~168-172 ppm | Carboxylic Acid Carbon (-C OOH) |

| Aromatic | ~115-145 ppm | 12 Aromatic Carbons | |

| IR Spec. | Broad Band | 2500-3300 cm⁻¹ | O-H stretch (from COOH) |

| Sharp Peak | ~3250 cm⁻¹ | N-H stretch (from SO₂NH) | |

| Strong, Sharp Peak | ~1700 cm⁻¹ | C=O stretch (from COOH) | |

| Strong Peaks | 1350-1300 & 1180-1160 cm⁻¹ | Asymmetric & Symmetric S=O stretch | |

| Mass Spec. | Molecular Ion (ESI-) | m/z 276.0 | [M-H]⁻ |

Chemical Reactivity and Applications in Drug Discovery

2-Benzenesulfonamidobenzoic acid serves as a versatile intermediate for the synthesis of more elaborate molecules, leveraging the reactivity of its carboxylic acid and sulfonamide groups[4][7].

-

Reactions at the Carboxylic Acid: The -COOH group is a primary site for modification. It can be readily converted into esters, amides, or acid chlorides. This is particularly useful in drug development for creating compound libraries. For example, coupling the carboxylic acid with various anilines or amines using peptide coupling reagents like T3P or HATU has been used to synthesize a series of 2-sulfonamidebenzamides evaluated as allosteric modulators for pain receptors[4].

-

Reactions at the Sulfonamide: While the sulfonamide N-H is less reactive than the carboxylic acid proton, it can be deprotonated with a strong base and subsequently alkylated. This allows for further structural diversification.

-

Role as a Bioisostere: In drug design, the 2-benzenesulfonamidobenzoic acid core can be considered a nitrogen isostere of salicylic acid, providing a different spatial arrangement and hydrogen bonding profile that can be exploited to optimize binding to biological targets[8].

Its derivatives are prominent in modern medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore found in antibacterial agents, diuretics, and enzyme inhibitors[9][10][11]. By combining this with the benzoic acid scaffold, researchers have developed potent and selective inhibitors for various therapeutic targets[4][10].

Visualization of Synthetic Utility

Caption: Reactivity map showing the scaffold's utility in generating diverse derivatives.

Conclusion

2-Benzenesulfonamidobenzoic acid is a foundational molecule whose chemical properties are well-defined and highly exploitable. Its straightforward synthesis, distinct structural features characterized by significant bond torsions and robust hydrogen bonding networks, and versatile reactivity make it an invaluable tool for chemical research. For professionals in drug discovery, this compound is not merely an intermediate but a strategic scaffold that combines the well-known pharmacophoric properties of sulfonamides with a modifiable benzoic acid handle. A thorough understanding of its chemical properties, as outlined in this guide, is paramount for its effective application in the rational design and synthesis of novel, biologically active agents.

References

-

Arshad, M. N., et al. (2009). 2-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1246–o1247. [Link]

-

Meyet, C. E., et al. (2021). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 12(3), 426–433. [Link]

-

ResearchGate (2015). Crystal structure of 2-benzenesulfonamido-3-hydroxypropanoic acid. Retrieved from ResearchGate. [Link]

-

Arshad, M. N., et al. (2015). Crystal structure of 2-benzenesulfonamido-3-hydroxypropanoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o902–o903. [Link]

-

Arshad, M. N., et al. (2009). 5-Benzenesulfonamido-2-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2136. [Link]

-

Wang, Z., et al. (2021). Synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 32, 127694. [Link]

-

Boz, E. A., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1148–1156. [Link]

-

Khan, I. U., et al. (2009). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3086. [Link]

-

ResearchGate (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from ResearchGate. [Link]

-

PubMed (2009). 2-benzenesulfonamidobenzoic acid. Retrieved from PubMed. [Link]

-

ResearchGate (2025). Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. Retrieved from ResearchGate. [Link]

-

PubChem (n.d.). Benzoic acid, 2-((phenylsulfonyl)amino)-. Retrieved from PubChem. [Link]

-

Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 449-456. [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2321. [Link]

Sources

- 1. 2-Benzenesulfonamidobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Benzenesulfonamidobenzoic acid | CymitQuimica [cymitquimica.com]

- 3. Benzoic acid, 2-((phenylsulfonyl)amino)- | C13H11NO4S | CID 36941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Benzenesulfonamidobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-benzenesulfonamidobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-Benzenesulfonamido-2-chlorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Core Identification and Physicochemical Properties

An In-Depth Technical Guide to 2-Benzenesulfonamidobenzoic Acid

This guide provides a comprehensive technical overview of 2-benzenesulfonamidobenzoic acid, a sulfonamide derivative of significant interest in medicinal chemistry and drug development. It is designed for researchers, scientists, and professionals in the field, offering detailed insights into its synthesis, properties, and applications, grounded in authoritative scientific data.

2-Benzenesulfonamidobenzoic acid, also known as N-phenylsulfonylanthranilic acid, is a synthetic organic compound. Its unique structure, combining a benzoic acid moiety with a benzenesulfonamide group, makes it a valuable scaffold in the design of bioactive molecules.

Table 1: Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 34837-67-7 | [1][2] |

| Molecular Formula | C₁₃H₁₁NO₄S | [1][3] |

| Molecular Weight | 277.30 g/mol | [1][3] |

| Synonyms | 2-(Phenylsulfonamido)benzoic acid, 2-[(Phenylsulfonyl)amino]benzoic acid, N-phenylsulfonylanthranilic acid | [1] |

| Purity | Typically ≥98% | [1] |

| Appearance | Brownish-black crystals (after recrystallization in methanol) |[3] |

Synthesis and Purification

The synthesis of 2-benzenesulfonamidobenzoic acid is typically achieved through a straightforward condensation reaction between anthranilic acid and benzenesulfonyl chloride.[3] This reaction is a classic example of nucleophilic acyl substitution at the sulfonyl group.

Causality in Synthesis:

The choice of reaction conditions is critical for maximizing yield and purity. The reaction is initiated in a basic medium (pH 8-9 maintained with sodium carbonate) to deprotonate the amino group of anthranilic acid.[3] This enhances its nucleophilicity, facilitating the attack on the electrophilic sulfur atom of benzenesulfonyl chloride. Upon completion, the reaction mixture is acidified. This protonates the carboxylate group, rendering the final product insoluble in the aqueous solution and allowing for its precipitation and subsequent isolation.

Experimental Protocol: Synthesis and Recrystallization

Objective: To synthesize 2-benzenesulfonamidobenzoic acid via condensation.

Materials:

-

Anthranilic acid (1.0 g, 7.3 mmol)

-

Benzenesulfonyl chloride (1.29 g, 7.3 mmol)

-

1M Sodium Carbonate (Na₂CO₃) solution

-

1N Hydrochloric Acid (HCl)

-

Distilled water

-

Methanol (for recrystallization)

Procedure:

-

Dissolve anthranilic acid in 10 mL of distilled water in a 25 mL round-bottom flask.

-

Adjust the pH of the solution to 8–9 using 1M Na₂CO₃ solution. This step is crucial to activate the nucleophile.

-

Add benzenesulfonyl chloride to the solution portion-wise while stirring at room temperature.

-

Continue stirring until all the benzenesulfonyl chloride has been consumed (reaction progress can be monitored by TLC).

-

Once the reaction is complete, acidify the solution to a pH of 1–2 with 1N HCl to precipitate the product.

-

Filter the resulting precipitate using a Buchner funnel.

-

Wash the precipitate thoroughly with distilled water to remove any inorganic salts.

-

Dry the crude product in a desiccator or a vacuum oven.

-

For purification, recrystallize the dried solid from methanol to yield pure brownish-black crystals of 2-benzenesulfonamidobenzoic acid.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-benzenesulfonamidobenzoic acid.

Molecular Structure and Crystallography

The structural characteristics of 2-benzenesulfonamidobenzoic acid have been elucidated through X-ray crystallography. The molecule, with the formula C₁₃H₁₁NO₄S, exhibits specific bond lengths and angles that are consistent with established values for sulfonamide derivatives.[3]

-

Dihedral Angle: A notable feature is the dihedral angle of 13.7° between the planes of the benzene ring and the carboxyl group.[3]

-

Bond Distances: The S1—N1 bond distance is 1.6213 Å, and the average S=O distance is 1.4248 Å.[3]

-

Hydrogen Bonding: The molecular structure is stabilized by intramolecular N—H⋯O hydrogen bonds. In the crystal lattice, the packing is further stabilized by intermolecular O—H⋯O and C—H⋯O hydrogen bonds. The O—H⋯O interactions lead to the formation of a cyclic dimer structure.[3] This dimerization is a key feature influencing the compound's solid-state properties, such as melting point and solubility.

Applications in Drug Development and Research

The sulfonamide moiety is a well-established pharmacophore, and derivatives of 2-benzenesulfonamidobenzoic acid are being explored for various therapeutic applications.

Inhibition of Methionine Aminopeptidase-2 (MetAP2)

This compound is part of a class of anthranilic sulfonamide derivatives investigated as inhibitors of Methionine aminopeptidase-2 (MetAP2).[3] MetAP2 is a crucial enzyme for the post-translational processing of proteins and is a validated target for cancer therapy. By inhibiting MetAP2, these compounds can disrupt angiogenesis and suppress tumor growth.

Allosteric Modulation of MrgX1

The 2-(sulfonamido)benzamide core, derived from 2-benzenesulfonamidobenzoic acid, is central to the synthesis of positive allosteric modulators of the Mas-related G protein-coupled receptor X1 (MrgX1).[4] MrgX1 is a target for developing novel non-opioid analgesics, and modulating its activity can provide a new avenue for pain management. The synthetic route involves coupling the sulfonamide with various anilines to generate a library of potential modulators.[4]

Conceptual Mechanism of Action: Enzyme Inhibition

Caption: Conceptual diagram of enzyme inhibition by a derivative.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a standard and reliable technique for assessing the purity and quantifying 2-benzenesulfonamidobenzoic acid. A reverse-phase HPLC method with UV detection is suitable for this purpose.

Protocol: HPLC-UV Analysis

Objective: To determine the purity of a synthesized batch of 2-benzenesulfonamidobenzoic acid.

Instrumentation & Conditions:

-

HPLC System: Standard HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (ACN) and water containing 0.1% trifluoroacetic acid (TFA) or phosphoric acid. A typical starting point could be 60:40 ACN:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm or 275 nm, based on the UV absorbance maxima of the compound.[5]

-

Injection Volume: 10 µL.

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 10 mL of the mobile phase or a suitable solvent like methanol to create a 100 µg/mL stock solution.

-

Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

Data Analysis:

-

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety and Handling

While a specific safety data sheet (SDS) for 2-benzenesulfonamidobenzoic acid is not widely available, data from related compounds like benzoic acid and benzenesulfonamides can inform safe handling practices.[6][7][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6][7]

-

Hazards: May cause skin and eye irritation.[6] Harmful if swallowed.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7][9]

-

Skin: Wash off with soap and plenty of water.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]

-

References

-

Asiri, A. M., et al. (2009). 2-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1246. [Link]

-

Roy, S., et al. (2018). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 9(10), 1033–1038. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Benzoic and 2-naphtalenesulfonic Acids. Retrieved from [Link]

Sources

- 1. 2-Benzenesulfonamidobenzoic acid | CymitQuimica [cymitquimica.com]

- 2. omichem.com [omichem.com]

- 3. 2-Benzenesulfonamidobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC Separation of Benzoic and 2-naphtalenesulfonic Acids | SIELC Technologies [sielc.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Benzenesulfonamidobenzoic Acid: Molecular Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-benzenesulfonamidobenzoic acid (also known as N-phenylsulfonylanthranilic acid), a molecule of significant interest in medicinal chemistry and drug development. We will delve into its core molecular structure, physicochemical properties, and detailed protocols for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and highlighting the molecule's role as a versatile scaffold for developing novel therapeutics.

Introduction: The Sulfonamide Scaffold in Drug Discovery

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] Its ability to act as a bioisostere of carboxylic acids and to form key hydrogen bonding interactions makes it a privileged scaffold. 2-Benzenesulfonamidobenzoic acid is an exemplar of this class, integrating a benzenesulfonamide moiety with an anthranilic acid core. This unique combination provides a rigid, yet versatile, framework that has been explored for the development of enzyme inhibitors and receptor modulators.[3][4] This guide will provide an in-depth analysis of its structure, properties, and the technical methodologies required for its study and application.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and physical properties. These parameters dictate its behavior in both chemical reactions and biological systems.

Chemical Identity

-

IUPAC Name: 2-(benzenesulfonamido)benzoic acid

-

Synonyms: 2-(Phenylsulfonamido)Benzoic Acid, N-phenylsulfonylanthranilic acid[5]

-

CAS Number: 34837-67-7[5]

-

Molecular Formula: C₁₃H₁₁NO₄S[5]

-

Molecular Weight: 277.30 g/mol [3]

Structural Analysis

The molecular structure of 2-benzenesulfonamidobenzoic acid consists of a benzoic acid core where the amino group at position 2 is substituted with a benzenesulfonyl group. X-ray crystallography studies have provided precise insights into its three-dimensional conformation.[3]

The molecule features two phenyl rings. The dihedral angle between the plane of the benzoic acid ring and the carboxyl group is approximately 13.7°.[3][6] The overall structure is stabilized by intramolecular hydrogen bonds, specifically an N—H⋯O interaction. In the solid state, the crystal packing is further stabilized by intermolecular O—H⋯O hydrogen bonds, which form a cyclic dimer motif.[3]

Table 1: Key Crystallographic and Bond Parameters

| Parameter | Value | Source |

| Crystal System | Monoclinic | [3] |

| S—N Bond Distance | 1.6213 (18) Å | [3] |

| Mean S=O Bond Distance | 1.4248 (16) Å | [3] |

| S—C(phenyl) Bond Distance | 1.763 (2) Å | [3] |

| Interplanar Angle (between phenyl rings) | 89.01 (12)° | [3] |

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are crucial for designing experimental conditions, such as selecting appropriate solvent systems for synthesis, purification, and biological assays.

Table 2: Physicochemical Property Profile

| Property | Value / Range | Notes |

| Melting Point | Not explicitly found for this specific isomer. Related isomer, 4-(Phenylsulfonamido)benzoic acid, has a reported boiling point of 487.8 °C, suggesting a high melting point. | Data for the 4-isomer is from. Benzoic acid itself melts at 122 °C.[7] |

| Solubility | Recrystallized from methanol, suggesting good solubility in polar organic solvents.[3] Poorly soluble in cold water. | Based on general properties of related benzoic acids.[7] |

| pKa | Not explicitly found. The carboxylic acid proton is expected to have a pKa similar to benzoic acid (4.20 in H₂O), while the sulfonamide proton is weakly acidic. | pKa of benzoic acid from[7]. |

| LogP | Not explicitly calculated. The presence of two phenyl rings suggests a degree of lipophilicity. | - |

Synthesis and Purification

The synthesis of 2-benzenesulfonamidobenzoic acid is typically achieved through a straightforward nucleophilic substitution reaction. The causality behind this choice of reaction is the high reactivity of the sulfonyl chloride electrophile with the amine nucleophile.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-benzenesulfonamidobenzoic acid.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[3] The self-validating nature of this protocol lies in the pH-dependent solubility of the product; it is soluble in its salt form at basic pH and precipitates out as the free acid upon acidification, providing a clear endpoint for the reaction and a straightforward initial purification step.

-

Dissolution of Starting Material: Dissolve anthranilic acid (1.0 g, 7.3 mmol) in 10 mL of distilled water in a suitable round-bottom flask.

-

pH Adjustment: Adjust the pH of the solution to between 8 and 9 by the dropwise addition of a 1M sodium carbonate (Na₂CO₃) solution. This step is critical as it deprotonates the carboxylic acid and ensures the amino group is sufficiently nucleophilic while preventing side reactions.

-

Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (1.29 g, 7.3 mmol) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the consumption of the oily benzenesulfonyl chloride.

-

Precipitation: Upon completion of the reaction, adjust the pH to 1-2 using 1N hydrochloric acid (HCl). This protonates the carboxylate, causing the desired product to precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold distilled water to remove any inorganic salts.

-

Purification: Dry the crude product. For final purification, recrystallize the solid from methanol to yield the final product as crystals.[3]

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching (H-bonded) |

| ~3250 (sharp) | N-H (Sulfonamide) | Stretching |

| ~3100-3000 | C-H (Aromatic) | Stretching |

| ~1700-1680 | C=O (Carboxylic Acid) | Stretching |

| ~1350 & ~1160 | S=O (Sulfonamide) | Asymmetric & Symmetric Stretching |

The broad O-H stretch is highly characteristic of a hydrogen-bonded carboxylic acid. The two distinct S=O stretching bands are definitive for the sulfonamide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic rings and the acidic protons.

-

Aromatic Protons (Ar-H): A complex series of multiplets between δ 7.0-8.2 ppm. The protons on the anthranilic acid portion will show splitting patterns consistent with ortho, meta, and para coupling.

-

Sulfonamide Proton (N-H): A broad singlet, typically downfield (δ > 9 ppm), which is exchangeable with D₂O.

-

Carboxylic Acid Proton (O-H): A very broad singlet, also far downfield (δ > 11-12 ppm), which is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.

-

Carbonyl Carbon (C=O): Expected in the range of δ 165-175 ppm.

-

Aromatic Carbons (Ar-C): Multiple signals between δ 110-150 ppm. The carbons directly attached to the nitrogen and the sulfonyl group (C-N and C-S) will be shifted accordingly. Quaternary carbons will typically show weaker signals.

Applications in Drug Discovery and Research

2-Benzenesulfonamidobenzoic acid and its derivatives are valuable scaffolds in medicinal chemistry due to their structural features that allow for specific interactions with biological targets.

Mechanism of Action as an Enzyme Inhibitor

Derivatives of this core structure have been investigated as inhibitors of various enzymes. For instance, anthranilic sulfonamide derivatives are known inhibitors of Methionine aminopeptidase-2 (MetAP2), a target for cancer therapy.[3] The general mechanism involves the sulfonamide group acting as a zinc-binding group (ZBG), coordinating with the metal ion in the enzyme's active site, while the rest of the molecule makes specific hydrogen bond and van der Waals contacts with the surrounding amino acid residues.

Caption: Generalized binding mode of a sulfonamide inhibitor in an enzyme active site.

Allosteric Modulation

More recently, 2-sulfonamidebenzamides, derived from this core structure, have been identified as positive allosteric modulators (PAMs) of MrgX1.[4] MrgX1 is a G-protein coupled receptor (GPCR) considered a non-opioid target for treating chronic pain. In this context, the molecule does not compete with the endogenous ligand at the primary binding site (the orthosteric site) but binds to a distinct, allosteric site. This binding event induces a conformational change in the receptor that enhances the signaling effect of the endogenous ligand. This approach offers potential advantages in terms of safety and efficacy compared to traditional agonists.[4]

Conclusion

2-Benzenesulfonamidobenzoic acid is more than a simple organic molecule; it is a validated and versatile platform for chemical and biological investigation. Its straightforward synthesis, combined with its rich structural and electronic features, makes it an ideal starting point for generating libraries of compounds for drug screening. The insights provided in this guide, from its fundamental properties and crystal structure to detailed synthetic protocols and its role in targeting enzymes and receptors, underscore its continued relevance in the field of drug discovery. The self-validating methodologies and established applications provide a solid foundation for researchers aiming to leverage this powerful sulfonamide scaffold in their work.

References

-

Asiri, A. M., Akkurt, M., Khan, S. A., & Osman, H. (2009). 2-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1246–o1247. [Link]

-

LaVigne, J., et al. (2022). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters. [Link]

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH. [Link]

-

PubChem. (n.d.). 2-Sulfamoylbenzoic acid. Retrieved January 10, 2026, from [Link]

-

PubMed. (2009). 2-benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). Benzoic acid. Retrieved January 10, 2026, from [Link]

-

American Elements. (n.d.). 4-(Phenylsulfonamido)benzoic acid. Retrieved January 10, 2026, from [Link]

-

Chem-Impex. (n.d.). 2-(Phenylamino)benzoic acid. Retrieved January 10, 2026, from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. rsc.org [rsc.org]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. Benzenesulfonamide(98-10-2) 13C NMR spectrum [chemicalbook.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

An In-depth Technical Guide to the Synthesis of 2-Benzenesulfonamidobenzoic Acid from Anthranilic Acid

Abstract

This technical guide provides a comprehensive, research-level overview of the synthesis of 2-benzenesulfonamidobenzoic acid, a valuable intermediate in pharmaceutical and materials science. The core of this document focuses on the robust and widely applied Schotten-Baumann reaction, detailing the synthesis from anthranilic acid and benzenesulfonyl chloride. We delve into the underlying reaction mechanism, provide a validated, step-by-step experimental protocol, discuss critical process parameters, and outline methods for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, actionable insights into this important synthetic transformation.

Introduction and Strategic Importance

Anthranilic acid (2-aminobenzoic acid) is a versatile and readily available starting material in organic synthesis, serving as a precursor to numerous pharmaceuticals, dyes, and fragrances.[1][2] Its derivatization is a cornerstone of medicinal chemistry. The synthesis of 2-benzenesulfonamidobenzoic acid introduces a key sulfonamide linkage, a privileged functional group in drug design known for its ability to mimic the transition state of enzymatic reactions and its strong hydrogen bonding capabilities.[3] Derivatives of this core structure have been investigated for a range of biological activities, including anti-inflammatory and analgesic effects.[4]

This guide focuses on the most direct and reliable method for this synthesis: the acylation of the amino group of anthranilic acid with benzenesulfonyl chloride. This reaction is a classic example of the Schotten-Baumann reaction , which is renowned for its effectiveness in forming amides from amines and acyl halides under basic conditions.[5][6] Understanding the nuances of this reaction is critical for achieving high yield and purity, which is paramount in a drug development context.

Foundational Principles: The Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically performed in the presence of a base, which plays a dual role: it deprotonates the amine to increase its nucleophilicity (in some cases) and, more importantly, neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[6]

The key mechanistic steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the anthranilic acid's amino group acts as a nucleophile, attacking the highly electrophilic sulfur atom of benzenesulfonyl chloride.[7]

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.

-

Chloride Elimination: The intermediate collapses, expelling a chloride ion as a leaving group.

-

Deprotonation: The resulting positively charged nitrogen is deprotonated by the base in the reaction mixture, yielding the final sulfonamide product and the hydrochloride salt of the base.

Controlling the reaction conditions is crucial. For instance, using pyridine as both a solvent and a base can sometimes lead to the formation of undesired side products like 2-(2-tosylaminophenyl)-4H-3,1-benzoxazin-4-ones through the reaction of two anthranilic acid molecules.[8] Employing an aqueous base like sodium hydroxide often provides a cleaner reaction profile, favoring the desired sulfonamide.

Caption: The reaction mechanism for the synthesis of 2-benzenesulfonamidobenzoic acid.

Experimental Protocol: A Validated Laboratory Procedure

This section provides a detailed, step-by-step methodology for the synthesis and purification of 2-benzenesulfonamidobenzoic acid. The protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Physicochemical Data of Key Compounds

A thorough understanding of the properties of all materials is essential for safety and success.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Key Hazards |

| Anthranilic Acid | C₇H₇NO₂ | 137.14 | Off-white to pale yellow solid | Irritant |

| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | Colorless viscous oil | Corrosive, lachrymator, reacts with water |

| Sodium Hydroxide | NaOH | 40.00 | White solid | Corrosive |

| 2-Benzenesulfonamidobenzoic Acid | C₁₃H₁₁NO₄S | 293.30 | White to off-white solid | (Assumed) Irritant |

Step-by-Step Synthesis Workflow

Materials:

-

Anthranilic acid (1.0 eq)

-

Benzenesulfonyl chloride (1.1 eq)[7]

-

10% Sodium hydroxide (NaOH) solution

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

-

Erlenmeyer flasks

-

Beakers

-

Ice bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

pH indicator paper

Procedure:

-

Dissolution of Starting Material: In a 250 mL Erlenmeyer flask, dissolve anthranilic acid (e.g., 5.0 g, 36.5 mmol) in 100 mL of 10% aqueous NaOH solution. Stir until a clear solution is obtained.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. Maintaining this low temperature is critical to control the exothermic nature of the upcoming addition.

-

Addition of Benzenesulfonyl Chloride: While vigorously stirring the cooled solution, add benzenesulfonyl chloride (e.g., 7.0 g, 39.6 mmol, 1.1 eq) dropwise over 15-20 minutes. Ensure the temperature does not rise above 10 °C. A white precipitate may begin to form during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Workup - Precipitation: Cool the reaction mixture again in an ice bath. Slowly and carefully acidify the mixture by adding concentrated HCl dropwise until the pH is approximately 2-3 (check with pH paper). A thick, white precipitate of the product will form.

-

Isolation: Collect the crude 2-benzenesulfonamidobenzoic acid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts and unreacted starting materials.

Purification by Recrystallization

The purity of the final compound is paramount, especially for applications in drug development. Recrystallization is an effective method for purifying the crude product.[9]

-

Solvent Selection: An ethanol/water mixture is a suitable solvent system.

-

Dissolution: Transfer the crude, washed solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely.

-

Crystallization: While the solution is still hot, slowly add warm deionized water dropwise until the solution becomes faintly turbid. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry in a vacuum oven to a constant weight.

Caption: A step-by-step workflow for the synthesis and purification protocol.

Process Control and Characterization

Successful synthesis relies on careful control of reaction parameters and thorough characterization of the final product.

Key Reaction Parameters

| Parameter | Recommended Value | Rationale / Field Insight |

| Stoichiometry | ~1.1 eq of Benzenesulfonyl Chloride | A slight excess ensures complete consumption of the limiting anthranilic acid. |

| Temperature | 0-10 °C during addition | Controls the exothermic reaction, minimizing side product formation. |

| Base | Aqueous NaOH | Effective at neutralizing HCl byproduct; avoids benzoxazinone side products sometimes seen with pyridine.[8] |

| pH for Precipitation | 2-3 | Ensures complete protonation of the carboxylate, rendering the product insoluble in the aqueous medium. |

Analytical Characterization

To confirm the identity and purity of the synthesized 2-benzenesulfonamidobenzoic acid, the following analytical techniques are recommended:

-

Melting Point: A sharp melting point range is indicative of high purity.

-

¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the expected chemical shifts and coupling patterns for all protons and carbons.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (N-H, C=O, SO₂, aromatic C-H).

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

Safety and Handling

Professional laboratory safety standards must be strictly adhered to throughout this procedure.

-

Benzenesulfonyl Chloride: This reagent is corrosive and a lachrymator (induces tearing). It reacts with water and moisture. Handle only in a well-ventilated fume hood, wearing gloves, safety goggles, and a lab coat.[7][10]

-

Sodium Hydroxide and Hydrochloric Acid: Both are highly corrosive. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE).

-

General Precautions: Perform all operations in a fume hood. Have appropriate spill kits available.

Conclusion

The synthesis of 2-benzenesulfonamidobenzoic acid from anthranilic acid via the Schotten-Baumann reaction is a reliable and scalable method for producing this valuable chemical intermediate. By carefully controlling key parameters such as temperature, stoichiometry, and pH, researchers can achieve high yields of a pure product. The protocol detailed in this guide provides a robust framework for laboratory synthesis, grounded in established chemical principles and validated practices. This foundational synthesis opens the door to further derivatization and exploration of this compound's potential in medicinal chemistry and beyond.

References

- White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development.

- ACS Figshare. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide.

-

ResearchGate. (n.d.). Scheme 1. (a). Schotten-Baumann reaction of chlorosulphonyl chloride... [Link]

-

ResearchGate. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. [Link]

-

ResearchGate. (2023). Synthesis, Characterization, Bioactivity Impacts of New Anthranilic Acid Hydrazones Containing Aryl Sulfonate Moiety as Fenamate Isosteres. [Link]

-

J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]

-

Uppsala University. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. [Link]

-

ResearchGate. (n.d.). Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. [Link]

-

Chemistry Online. (2022). Synthesis of 2-aminobenzoic acid (anthranilic acid). [Link]

-

EXCLI Journal. (n.d.). INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS. [Link]

-

PubMed. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. chemistry-online.com [chemistry-online.com]

- 3. excli.de [excli.de]

- 4. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide | Semantic Scholar [semanticscholar.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic data of 2-benzenesulfonamidobenzoic acid (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Benzenesulfonamidobenzoic Acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. 2-Benzenesulfonamidobenzoic acid, a molecule integrating a benzoic acid moiety with a benzenesulfonamide group, presents a compelling scaffold for drug design and chemical synthesis. Its structural features suggest potential applications as an inhibitor for enzymes like Methionine aminopeptidase-2 (MetAP2), a target in cancer therapy.[1] The unequivocal confirmation of its molecular structure is the foundation upon which all subsequent biological and material investigations are built.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize 2-benzenesulfonamidobenzoic acid: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to present data, but to provide a cohesive narrative that explains the causality behind the spectral features and the logic underpinning the experimental protocols. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to confirm the identity and purity of this and structurally related molecules.

Molecular Structure and Spectroscopic Implications

To interpret the spectroscopic data, one must first understand the molecule's architecture. 2-Benzenesulfonamidobenzoic acid consists of two aromatic rings linked by a sulfonamide bridge, with a carboxylic acid group positioned ortho to the sulfonamide on one of the rings.

Diagram: Molecular Structure of 2-Benzenesulfonamidobenzoic Acid

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of molecular bonds.

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of 2-benzenesulfonamidobenzoic acid is expected to be rich with information. The most telling feature will be the very broad absorption from the carboxylic acid O-H stretch, which often overlaps with C-H stretches due to extensive hydrogen bonding. [2]The sharp, strong C=O stretch and the two characteristic S=O stretches are definitive markers for the key functional groups.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong | The broadness is a hallmark of hydrogen-bonded carboxylic acids. [2] |

| ~3250 | N-H stretch (Sulfonamide) | Medium | The N-H bond stretch of the sulfonamide group. |

| ~3050 | Aromatic C-H stretch | Medium-Weak | Characteristic stretching vibrations for sp² C-H bonds in the aromatic rings. |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong, Sharp | A very strong and sharp absorption characteristic of the carbonyl group in an aromatic carboxylic acid. [2] |

| ~1600, ~1475 | Aromatic C=C stretches | Medium | Skeletal vibrations of the aromatic rings. |

| ~1340, ~1160 | S=O asymmetric & symmetric stretches | Strong | Two distinct, strong absorptions are characteristic of the sulfonyl group (SO₂). |

| ~1300 | C-O stretch / O-H bend | Medium | Vibrations associated with the carboxylic acid group. |

| ~1180 | C-N stretch | Medium | Stretching vibration of the bond between the benzoic ring and the sulfonamide nitrogen. |

Trustworthiness: A Self-Validating Protocol

This protocol for solid-state IR spectroscopy using a KBr pellet is a standard, reliable method that minimizes interference from solvents.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Gently grind ~1-2 mg of 2-benzenesulfonamidobenzoic acid with ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) in an agate mortar. Causality: KBr is transparent in the mid-IR range. [3]Thorough grinding ensures the sample is finely dispersed, preventing light scattering and producing a high-quality spectrum.

-

The mixture should appear as a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a thin, transparent, or translucent pellet. Causality: A transparent pellet allows the IR beam to pass through with minimal scattering, leading to a clean spectrum.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first. Causality: This step is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring that the final spectrum is only of the sample.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks and correlate them with the functional groups listed in the table above.

-

Diagram: IR Spectroscopy Experimental Workflow

Caption: Workflow for IR spectroscopic analysis via the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For a molecule like 2-benzenesulfonamidobenzoic acid, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which is ideal for polar, non-volatile compounds.

Expertise & Experience: Predicting Fragmentation

In negative ion mode ESI-MS, we expect to see the deprotonated molecule [M-H]⁻ as the base peak. The most acidic proton is on the carboxylic acid group, so this will be the primary site of deprotonation. The fragmentation (MS/MS) of this ion will likely occur at the weakest bonds, primarily the C-N and S-C bonds of the sulfonamide linkage.

Predicted Mass Spectrometry Data (ESI Negative Ion Mode)

Molecular Formula: C₁₃H₁₁NO₄S Molecular Weight: 277.30 g/mol

| m/z (Daltons) | Ion Identity | Rationale |

| 276.0 | [M-H]⁻ | The molecular ion peak, resulting from the loss of the acidic carboxylic proton. This is expected to be the base peak. |

| 232.0 | [M-H - CO₂]⁻ | Loss of carbon dioxide (44 Da) from the carboxylate group, a common fragmentation for benzoic acids. |

| 156.0 | [C₆H₅SO₂]⁻ | Cleavage of the N-S bond, resulting in the benzenesulfonyl anion. |

| 136.0 | [M-H - C₆H₅SO₂]⁻ | Cleavage of the S-C bond, resulting in the 2-aminobenzoic acid radical anion. |

| 120.0 | [C₆H₄(NH)COOH]⁻ | Cleavage of the S-N bond. |

Trustworthiness: A Self-Validating Protocol

This Liquid Chromatography-Mass Spectrometry (LC-MS) protocol ensures that the sample is pure and provides clean data for mass determination and fragmentation analysis.

Experimental Protocol for LC-MS

-

Sample Preparation:

-

Prepare a stock solution of 2-benzenesulfonamidobenzoic acid at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute this stock solution to a final concentration of ~1-10 µg/mL using the mobile phase. Causality: Dilution prevents detector saturation and ensures optimal ionization efficiency.

-

-

LC-MS System and Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). Causality: C18 columns are excellent for retaining and separating aromatic compounds.

-

Mobile Phase: A gradient of Water with 0.1% formic acid (Solvent A) and Acetonitrile with 0.1% formic acid (Solvent B). Causality: Formic acid aids in protonation/deprotonation, improving ionization efficiency in ESI.

-

Flow Rate: 0.2-0.4 mL/min.

-

MS System: An ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Ionization Mode: Negative Ion Mode.

-

Scan Range: m/z 50-500.

-

-

Data Acquisition and Analysis:

-

Inject 1-5 µL of the sample.

-

Acquire the full scan MS data. The retention time of the peak should be noted.

-

Perform a separate MS/MS experiment by selecting the [M-H]⁻ ion (m/z 276.0) as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

-

Analyze the resulting spectra to confirm the exact mass of the parent ion and to match the observed fragment ions with the predicted fragmentation pattern.

-

Diagram: Mass Spectrometry Fragmentation Pattern

Caption: Predicted major fragmentation pathways for 2-benzenesulfonamidobenzoic acid in ESI-MS.

Conclusion

The structural verification of 2-benzenesulfonamidobenzoic acid is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. NMR spectroscopy defines the precise carbon-hydrogen framework and connectivity. IR spectroscopy provides rapid confirmation of the essential functional groups (COOH, NH, SO₂). Finally, high-resolution mass spectrometry confirms the elemental composition and offers further structural insights through predictable fragmentation. By following the robust protocols and interpretive logic outlined in this guide, researchers can confidently establish the identity, purity, and structure of this molecule, providing the necessary foundation for its further exploration in scientific research and development.

References

-

Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PubMed Central.[Link]

-

Supporting information: - The Royal Society of Chemistry. The Royal Society of Chemistry.[Link]

-

2-Benzenesulfonamidobenzoic acid. PubMed Central.[Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. Wiley Online Library.[Link]

-

¹H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). Human Metabolome Database.[Link]

-

Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.[Link]

-

¹³C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Human Metabolome Database.[Link]

-

¹H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). Human Metabolome Database.[Link]

-

¹H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Human Metabolome Database.[Link]

-

Benzoic acid - NIST WebBook. National Institute of Standards and Technology.[Link]

-

Synthesis and characterization of Benzoic Acid. Chemistry Research Journal.[Link]

-

Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. ACS Publications.[Link]

-

An Optimized Enrichment Strategy for Improved Mass Spec Analysis of Chemically Crosslinked Peptides. LabRulez LCMS.[Link]

-

Benzenesulfonic acid, sodium salt - NIST WebBook. National Institute of Standards and Technology.[Link]

-

Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. ResearchGate.[Link]

-

Metabolic Profile of 2-(2-hydroxypropanamido) Benzoic Acid in Rats by Ultra High Performance Liquid Chromatography Combined With Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. PubMed.[Link]

-

Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark.[Link]

-

Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. ScienceDirect.[Link]

-

Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. PubMed Central.[Link]

-

A Rapid and Sensitive UHPLC-MS/MS Method for Quantification of 2-(2-hydroxypropanamido) Benzoic Acid in Rat Plasma: Application to a Pharmacokinetic Study. PubMed.[Link]

-

Benzoic acid, 2-methyl- - NIST WebBook. National Institute of Standards and Technology.[Link]

-

Infrared spectrum of benzoic acid. Doc Brown's Chemistry.[Link]

Sources

- 1. 2-Benzenesulfonamidobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chemrj.org [chemrj.org]

A Comprehensive Technical Guide to the Solubility of 2-Benzenesulfonamidobenzoic Acid in Common Laboratory Solvents

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 2-benzenesulfonamidobenzoic acid, a molecule of significant interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data for this specific compound, this guide synthesizes information from structurally analogous compounds, theoretical principles, and established experimental methodologies to offer a robust framework for researchers, scientists, and drug development professionals. We delve into the molecular determinants of solubility, present detailed protocols for its empirical determination, and discuss the practical implications of this critical physicochemical property.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 2-benzenesulfonamidobenzoic acid, which incorporates both a sulfonamide and a carboxylic acid moiety, understanding its solubility profile is paramount for a multitude of applications. In drug development, poor aqueous solubility is a major hurdle, often leading to low bioavailability and therapeutic efficacy.[1] Conversely, solubility in organic solvents is crucial for synthesis, purification, crystallization, and formulation processes. This guide aims to provide a comprehensive understanding of the factors governing the solubility of 2-benzenesulfonamidobenzoic acid and to equip the researcher with the tools to predict and determine this essential property.

Molecular Structure and its Influence on Solubility

The solubility of 2-benzenesulfonamidobenzoic acid is intrinsically linked to its molecular architecture. The presence of several key functional groups dictates its interactions with various solvents.

-

Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature generally imparts some degree of solubility in polar solvents, particularly water and alcohols. The acidic nature of the carboxylic proton means that the solubility of 2-benzenesulfonamidobenzoic acid will be highly pH-dependent in aqueous solutions. At pH values above its pKa, the carboxylate anion (–COO⁻) is formed, which is significantly more polar and thus more water-soluble.

-

Sulfonamide Group (-SO₂NH-): The sulfonamide group is also polar and can participate in hydrogen bonding. The nitrogen-bound proton is weakly acidic, contributing to the overall acidic character of the molecule and its potential for increased solubility in basic solutions.[2]

-

Two Phenyl Rings: The two benzene rings are nonpolar and hydrophobic. These bulky aromatic structures tend to decrease solubility in polar solvents like water and increase solubility in nonpolar organic solvents such as toluene and hexane.

-

Intramolecular Hydrogen Bonding: The ortho positioning of the benzenesulfonamido and carboxylic acid groups on the phenyl ring allows for the potential formation of an intramolecular hydrogen bond between the carboxylic acid proton and an oxygen atom of the sulfonamide group.[3] This internal hydrogen bonding can reduce the availability of these functional groups to interact with solvent molecules, which may decrease solubility in polar, hydrogen-bond-donating solvents.[4][5]

The interplay of these structural features results in a molecule with dual characteristics: polar functional groups that favor interaction with polar solvents and significant nonpolar surface area that promotes solubility in less polar environments.

Predicted Solubility Profile of 2-Benzenesulfonamidobenzoic Acid

While specific experimental data for 2-benzenesulfonamidobenzoic acid is scarce, we can predict its solubility behavior based on data from structurally similar compounds, namely N-phenylanthranilic acid and benzoic acid. N-phenylanthranilic acid shares the N-phenyl-2-aminobenzoic acid core, differing by the replacement of the sulfonyl group with a direct N-phenyl bond. Benzoic acid provides insight into the solubility contribution of the carboxylic acid-bearing phenyl ring.

Based on a comprehensive study of N-phenylanthranilic acid, the following trend in solubility in common organic solvents at temperatures between 283.15 K and 318.15 K was observed: acetone > ethyl acetate > 1-butanol > n-propanol > ethanol > isopropanol > methanol > toluene > acetonitrile.[6] For all solvents, solubility increased with a rise in temperature.[6]

Benzoic acid, as a parent compound, is known to be slightly soluble in water but readily soluble in many organic solvents due to the hydrophobic nature of its benzene ring and the hydrogen-bonding capability of its carboxylic acid group.[7] Its solubility in various solvents generally follows the order: ethanol > methanol > acetonitrile > ethyl acetate > dichloromethane > toluene > water.[8]

Considering these analogues, the predicted solubility of 2-benzenesulfonamidobenzoic acid in common laboratory solvents is summarized in the table below. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar carboxylic acid and sulfonamide groups will interact with these solvents through hydrogen bonding. However, the two large phenyl rings will limit extensive solubility. Solubility in water is expected to be low but will increase significantly with increasing pH. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the acidic protons of the carboxylic acid and sulfonamide groups. Their moderate polarity can also accommodate the nonpolar phenyl rings. Based on data for N-phenylanthranilic acid, acetone is predicted to be a very good solvent. |

| Nonpolar Aprotic | Dichloromethane, Toluene, Hexane | Low to Moderate | Dichloromethane and toluene may show some solubility due to their ability to interact with the aromatic rings. Solubility in highly nonpolar solvents like hexane is expected to be very low due to the presence of the polar functional groups. |

Experimental Determination of Solubility

For accurate and reliable solubility data, experimental determination is essential. The isothermal shake-flask method is the gold standard for measuring the equilibrium solubility of a solid in a liquid.[9]

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol provides a detailed methodology for determining the solubility of 2-benzenesulfonamidobenzoic acid in a given solvent at a specific temperature.

Materials:

-

2-Benzenesulfonamidobenzoic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with precise temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-benzenesulfonamidobenzoic acid to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[9]

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a sufficient duration to ensure equilibrium is achieved. A period of 24 to 72 hours is typically recommended. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Sample Preparation and Analysis:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.[10]

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility can be calculated in various units, such as g/100 mL or mol/L.

-

For g/100 mL:

-

Mass of dissolved solute = (Mass of vial with dried solute) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial with filtered solution) - (Mass of vial with dried solute)

-

Volume of solvent = Mass of solvent / Density of solvent at the experimental temperature

-

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solvent) x 100

-

-

Self-Validation and Trustworthiness:

-

To ensure the reliability of the results, each measurement should be performed in triplicate.

-

The concentration of the solute in the supernatant should be analyzed at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached. The solubility value should be constant at equilibrium.

-

The solid phase remaining after the experiment should be analyzed (e.g., by DSC or XRD) to ensure that no phase transition or solvate formation has occurred during the experiment.

Analytical Quantification

While the gravimetric method described above is straightforward, quantification of the dissolved solute using an analytical technique such as HPLC is often preferred for higher accuracy and precision, especially for sparingly soluble compounds. This involves creating a calibration curve with standard solutions of known concentrations and then determining the concentration of the filtered supernatant.

Theoretical Prediction of Solubility: Hansen Solubility Parameters

For a more theoretical approach to understanding and predicting solubility, Hansen Solubility Parameters (HSP) can be a powerful tool.[11] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle of "like dissolves like" is quantified by comparing the HSP of the solute and the solvent. The smaller the "distance" between the HSP of the solute and the solvent, the higher the likelihood of dissolution.

The HSP for a solvent blend can be calculated as the volume-weighted average of the HSP of the individual solvents. This allows for the rational design of solvent mixtures to optimize the solubility of a particular solute. While experimentally determined HSP for 2-benzenesulfonamidobenzoic acid are not available, they can be estimated using group contribution methods. This predictive approach can guide the selection of promising solvents for experimental investigation, thereby saving time and resources.

Impact of pH on Aqueous Solubility

As previously mentioned, the solubility of 2-benzenesulfonamidobenzoic acid in aqueous media is expected to be highly dependent on pH due to its two acidic protons. The Henderson-Hasselbalch equation can be used to describe the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the compound. As the pH of the solution increases above the pKa values of the carboxylic acid and the sulfonamide proton, the compound will deprotonate, forming more polar and thus more water-soluble species. This is a critical consideration in the context of drug development, as the pH of the gastrointestinal tract varies significantly.